2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.39 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide is 306.11504700 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
The compound's role in synthetic chemistry is significant, particularly in the creation of novel heterocyclic compounds. For instance, its derivatives have been utilized in reactions with different electrophiles and nucleophiles to synthesize multifunctional amides with potential therapeutic applications. Such synthetic routes often involve coupling reactions that form new chemical bonds, demonstrating the compound's versatility as a building block in organic synthesis (Strakovs et al., 2002).
Potential Therapeutic Applications
One of the most notable applications is in the development of new therapeutic agents for diseases like Alzheimer's. A study by Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential as Alzheimer's disease treatment options. The study highlights the significant enzyme inhibition activity and low toxicity of these compounds, making them promising candidates for further drug development (Hassan et al., 2018).
Antimicrobial Activities
The compound and its derivatives have also shown promising antimicrobial properties. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on various bacterial strains, showcasing their potential as antimicrobial agents. Such studies are crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Xia, 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs that contain piperazine rings are known to interact with G protein-coupled receptors, ion channels, or enzymes. The specific effects of the furylmethyl and thiazolyl groups would depend on their interactions with the target .
Safety and Hazards
Properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13(16-14-15-3-9-21-14)11-18-6-4-17(5-7-18)10-12-2-1-8-20-12/h1-3,8-9H,4-7,10-11H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIAUYHCXVQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.